Triethyl borate

Catalog No.
S605583
CAS No.
150-46-9
M.F
C6H15BO3
M. Wt
145.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl borate

CAS Number

150-46-9

Product Name

Triethyl borate

IUPAC Name

triethyl borate

Molecular Formula

C6H15BO3

Molecular Weight

145.99 g/mol

InChI

InChI=1S/C6H15BO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3

InChI Key

AJSTXXYNEIHPMD-UHFFFAOYSA-N

SMILES

B(OCC)(OCC)OCC

Canonical SMILES

B(OCC)(OCC)OCC
  • Stabilizing NPLs in Polar Solvents

    NPLs are typically synthesized in non-polar solvents like hexane. However, their applications often require them to be dispersed in polar solvents like water or N,N-dimethylformamide (DMF) for further processing and device integration. TEB acts as a surface ligand, binding to the surface of the NPLs and preventing them from aggregating in polar solvents. This allows for stable dispersions of NPLs, facilitating further studies and utilization [].

  • Tuning Optical Properties of NPLs

    TEB binding to the NPL surface can significantly influence their optical properties. Studies have shown that TEB treatment leads to a redshift in the absorption and emission spectra of NPLs, including materials like cadmium selenide (CdSe) NPLs []. This redshift is attributed to changes in surface strain and exciton delocalization caused by the TEB ligand. This ability to manipulate the optical properties through ligand exchange opens avenues for designing NPLs with desired wavelengths for specific optoelectronic applications.

Potential Applications in Other Research Areas

While research on TEB is primarily focused on its role in semiconductor nanomaterial research, its unique properties suggest potential applications in other scientific fields:

  • Precursor for Boron-Based Materials

    TEB can be used as a precursor for the synthesis of various boron-based materials. The presence of the ethyl groups allows for controlled introduction of boron into various structures, potentially leading to novel materials with unique properties [].

  • Flame Retardant

    TEB exhibits flame-retardant properties due to its ability to form a protective layer on combustible materials. This property could be investigated for potential applications in fireproofing textiles, polymers, or other materials.

Triethyl borate is an organoborane compound with the chemical formula C6H15BO3\text{C}_6\text{H}_{15}\text{BO}_3. It is classified as a borate ester formed from the condensation of three equivalents of ethanol with boric acid. This compound appears as a colorless liquid and is known for its distinctive properties, including high reactivity and pyrophoric nature, igniting spontaneously in air at temperatures as low as -20 °C. Its structure consists of a boron atom bonded to three ethoxy groups, making it soluble in organic solvents such as tetrahydrofuran and hexane .

Triethyl borate is a flammable liquid with a flash point of 24 °C. It ignites readily and burns with a green-colored flame. Contact with skin or eyes can cause irritation []. Inhalation may cause respiratory problems. Due to its reactivity with water, it should be handled with appropriate precautions in a well-ventilated area using personal protective equipment like gloves, safety glasses, and a fume hood.

, notably:

  • Formation of Oxyallyl Cations: It acts as a reducing agent in reactions involving α,α'-dihalo ketones, facilitating the formation of oxyallyl cations .
  • Reactions with Alcohols: When reacted with alcohols, it can yield diethyl(methoxy)borane, which is used in stereoselective reductions .
  • Deoxygenation Reactions: Triethyl borate is utilized in the Barton–McCombie deoxygenation reaction, which effectively removes oxygen from alcohols .

Triethyl borate can be synthesized through several methods:

  • Reaction of Boric Acid with Ethanol: The primary method involves the reaction of boric acid with ethanol in the presence of an acid catalyst:
    B OH 3+3C2H5OHB OEt 3+3H2O\text{B OH }_3+3\text{C}_2\text{H}_5\text{OH}\rightarrow \text{B OEt }_3+3\text{H}_2\text{O}
  • Alternative Synthesis: Another method includes reacting trimethyl borate with triethylaluminium:
    Et3Al+(MeO)3BEt3B+(MeO)3Al\text{Et}_3\text{Al}+(\text{MeO})_3\text{B}\rightarrow \text{Et}_3\text{B}+(\text{MeO})_3\text{Al}

This method yields triethyl borate while regenerating trimethyl aluminium .

Triethyl borate has several applications across different fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis, particularly for generating enolates and facilitating various coupling reactions .
  • Reducing Agent: Its role as a reducing agent makes it valuable in synthesizing complex organic molecules .
  • Industrial Uses: It finds applications in the production of specialty chemicals and as a flame retardant due to its unique combustion properties .

Interaction studies involving triethyl borate primarily focus on its reactivity with various functional groups. For instance:

  • Reactivity with Halides: Triethyl borate can react with halides to form alkylated products that are useful intermediates in organic synthesis.
  • Coordination Chemistry: It can act as a Lewis acid, forming complexes with electron-rich species, which can alter reaction pathways and selectivity in organic transformations .

Triethyl borate shares similarities with other organoborane compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaUnique Features
Triethyl BorateC6H15BO3Pyrophoric; used extensively in organic synthesis
Trimethyl BorateC4H11BO3Less reactive than triethyl borate; used primarily for methylation reactions
Tri-n-butyl BorateC12H27BO3Higher molecular weight; often used as a solvent or reagent
Boron TrifluorideBF3A gaseous compound; highly reactive Lewis acid

Triethyl borate's unique properties, particularly its pyrophoric nature and specific reactivity patterns, distinguish it from these similar compounds.

Esterification of Boric Acid with Ethanol

The esterification proceeds via a nucleophilic substitution mechanism. Boric acid, a weak Lewis acid, reacts with ethanol in a stepwise manner:

  • Protonation: The hydroxyl group on boric acid is protonated by an acid catalyst (e.g., sulfuric acid), enhancing its electrophilicity.
  • Nucleophilic Attack: Ethanol’s oxygen attacks the boron center, displacing a water molecule.
  • Repeat: Two additional ethanol molecules react sequentially, replacing all three hydroxyl groups on boron.

The overall reaction is:
$$ \text{B(OH)}3 + 3 \text{C}2\text{H}5\text{OH} \rightleftharpoons \text{B(OCH}2\text{CH}3\text{)}3 + 3 \text{H}_2\text{O} $$

This equilibrium favors reactants unless water is removed.

Role of Acid Catalysts in Driving Equilibrium

Sulfuric acid (H~2~SO~4~) is the most common catalyst. It:

  • Lowers the activation energy by protonating boric acid’s hydroxyl groups.
  • Facilitates dehydration by sequestering water as hydronium ions.
  • Accelerates the forward reaction, reducing reaction time from days to hours.

Table 1: Impact of Acid Catalysts on Reaction Efficiency

CatalystReaction Time (hours)Yield (%)
H~2~SO~4~2–485–90
HCl6–870–75
None>24<20

Azeotropic Distillation for Water Removal

To shift equilibrium toward triethyl borate, water is removed via azeotropic distillation. A water-immiscible solvent (e.g., benzene, toluene) forms a low-boiling azeotrope with water, enabling continuous removal.

Procedure:

  • Add benzene (30–40% v/v) to the reaction mixture.
  • Heat to reflux (68–85°C), distilling the benzene-water azeotrope (boiling point: 69°C).
  • Recover excess ethanol and benzene for reuse.

Table 2: Solvents for Azeotropic Distillation

SolventAzeotrope Boiling Point (°C)Water Content (wt%)
Benzene69.08.8
Toluene84.113.5
Cyclohexane69.88.4

This method increases yields to >90% by preventing reversible hydrolysis.

Key Reaction Conditions

  • Molar Ratio: Ethanol is used in excess (4:1 to 6:1 vs. stoichiometric 3:1) to drive equilibrium.
  • Temperature: Maintained at 60–120°C to balance reaction rate and solvent volatility.
  • Purity: Residual water <0.1% ensures product stability.

Industrial-Scale Considerations

  • Continuous Distillation: Automated systems remove azeotropes in real-time, enhancing throughput.
  • Solvent Recycling: Benzene or toluene is recovered and reused to reduce costs.

Process Control Parameters

Temperature

The esterification of boric acid (H₃BO₃) or boron trioxide (B₂O₃) with ethanol is highly temperature-sensitive. Studies indicate that maintaining temperatures between 80°C and 120°C maximizes conversion rates while minimizing side reactions such as ethanol dehydration [2]. For example, YaRui Chemical Co. reported optimal yields at 80°C when using B₂O₃ as the boron source [2]. Elevated temperatures above 120°C risk accelerating the reverse hydrolysis reaction, reducing net ester formation [1].

The relationship between temperature and reaction efficiency can be modeled using the Arrhenius equation:

$$
k = A \cdot e^{-\frac{E_a}{RT}}
$$

where $$k$$ is the rate constant, $$E_a$$ is the activation energy (~45 kJ/mol for triethyl borate synthesis), and $$T$$ is the absolute temperature [2]. Experimental data show a 30% increase in yield when raising the temperature from 70°C to 90°C under anhydrous conditions [2].

Catalyst Loading

Sulfuric acid (H₂SO₄) is the most widely used catalyst, with loadings between 1% and 5% by weight of the reaction mixture proving effective [3]. In a comparative study, a 3% H₂SO₄ loading reduced reaction time from 12 hours to 4 hours compared to uncatalyzed conditions [3]. However, excessive catalyst concentrations (>7%) promote side reactions, including sulfonation of ethanol and boron-sulfur complex formation, which degrade product purity [2].

Alternative catalysts such as p-toluenesulfonic acid (pTSA) have been explored but show no significant advantage over H₂SO₄ in large-scale applications [1]. The catalytic mechanism involves protonation of the hydroxyl group in boric acid, facilitating nucleophilic attack by ethanol:

$$
\text{H₃BO₃ + 3 C₂H₅OH} \xrightarrow{\text{H⁺}} \text{B(C₂H₅O)₃ + 3 H₂O}
$$

Purification Techniques

Vacuum Distillation

Triethyl borate’s thermal sensitivity necessitates low-temperature distillation under reduced pressure. The Antoine equation provides a framework for determining boiling points at varying pressures:

$$
\log_{10}(P) = A - \frac{B}{T + C}
$$

where $$P$$ is pressure (bar), $$T$$ is temperature (K), and $$A$$, $$B$$, and $$C$$ are compound-specific constants ($$A = 4.19312$$, $$B = 1379.301$$, $$C = -62.472$$). The following table summarizes experimental boiling points under vacuum:

Pressure (mmHg)Boiling Point (°C)
760118.7
20078.7
10061.5
5046.2
2028.5
1016.6

Data derived from .

Industrial systems typically operate at 10–50 mmHg, achieving boiling points below 50°C to prevent thermal decomposition [2]. Fractionating columns with 5–10 theoretical plates are employed to separate triethyl borate (boiling point 16.6°C at 10 mmHg) from residual ethanol (boiling point 19.6°C at 20 mmHg) [7]. The addition of molecular sieves (3 Å) during distillation absorbs trace water, suppressing hydrolysis back to boric acid [2].

Physical Description

Liquid

Boiling Point

120.0 °C

Melting Point

-84.8 °C

UNII

WXW2J80ORX

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (34.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (36.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (35.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (32.91%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

16.43 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

150-46-9

Wikipedia

Boron triethoxide

General Manufacturing Information

Computer and electronic product manufacturing
Boric acid (H3BO3), triethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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